Lipophilicity & Polar Surface Area vs. Methoxybenzyl Analog
[4-(Methoxymethyl)phenyl]methanesulfonamide exhibits a significantly lower lipophilicity (XLogP3 = 0.1) and a higher topological polar surface area (TPSA = 77.8 Ų) compared to the closely related analog N-(4-methoxybenzyl)methanesulfonamide (LogP = 0.74, TPSA = 55.4 Ų) [1]. These differences suggest that the target compound has greater aqueous solubility and reduced passive membrane permeability relative to the comparator.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | N-(4-methoxybenzyl)methanesulfonamide LogP = 0.74 |
| Quantified Difference | Δ = 0.64 log units lower for target |
| Conditions | Computed values; XLogP3 for target (PubChem), LogP for comparator (Hit2Lead) |
Why This Matters
Procurement decisions for fragment libraries or solubility-limited assays prioritize compounds with lower LogP and higher TPSA to ensure aqueous compatibility.
- [1] PubChem. (2025). [4-(Methoxymethyl)phenyl]methanesulfonamide, CID 65625147. National Center for Biotechnology Information. View Source
